molecular formula C19H12N2O5 B2834103 N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 441291-86-7

N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2834103
CAS No.: 441291-86-7
M. Wt: 348.314
InChI Key: AFIMGOMBHFRVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H12N2O5 and its molecular weight is 348.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : A rapid and environmentally benign procedure under microwave irradiation was used to synthesize 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, showing significant antimicrobial activity (J. Raval, B. N. Naik, & K. R. Desai, 2012).
  • Solvent-Free Synthesis : Novel 4H-chromene-3-carboxamide derivatives were synthesized via a multicomponent reaction under solvent-free conditions, showing promising antibacterial and antioxidant activities (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Several studies focus on synthesizing and testing the antimicrobial activity of chromene-carboxamide derivatives against a variety of bacterial and fungal strains, indicating some compounds have significant activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).

Antioxidant Activity

  • Evaluation of Antioxidant Properties : Some derivatives of chromene-carboxamide were synthesized and tested for their in vitro antioxidant activity, with some compounds showing strong activity comparable to standard antioxidants (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Chemosensory Applications

  • Cyanide Anion Detection : Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, exhibiting color change and fluorescence quenching that can be observed by the naked eye, indicating potential applications in environmental monitoring and safety (Kangnan Wang et al., 2015).

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c20-18(23)17-15(10-5-1-4-8-14(10)26-17)21-19(24)12-9-25-13-7-3-2-6-11(13)16(12)22/h1-9H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIMGOMBHFRVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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